2-Pent-4-ynoxyacetic acid
Description
Properties
IUPAC Name |
2-pent-4-ynoxyacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3/c1-2-3-4-5-10-6-7(8)9/h1H,3-6H2,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSIITOIKSFNHQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCOCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Pent-4-ynoxyacetic acid typically involves the reaction of 4-pentyn-1-ol with chloroacetic acid under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism where the hydroxyl group of 4-pentyn-1-ol attacks the carbon atom of chloroacetic acid, displacing the chloride ion and forming the ether linkage.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity, often involving the use of catalysts and controlled temperature and pressure conditions.
Chemical Reactions Analysis
Reactivity of the Alkyne Group
The terminal alkyne (C≡CH) is highly reactive, participating in:
Hydration Reactions
-
In acidic aqueous conditions (e.g., H₂SO₄/H₂O), terminal alkynes undergo Markovnikov hydration to form ketones1 .
For 2-pent-4-ynoxyacetic acid, hydration would yield a ketone derivative (e.g., 2-(3-oxopentoxy)acetic acid).
Nucleophilic Additions
-
Alkynes react with nucleophiles (e.g., alcohols, amines) in the presence of acid or base. For example:
Oxidation
-
Terminal alkynes oxidize to carboxylic acids under strong oxidizing conditions (e.g., KMnO₄/H⁺):
Ether Linkage Reactivity
The ether group (−O−) is relatively inert but can participate in:
Acid-Catalyzed Cleavage
-
Under strong acidic conditions (e.g., HI), ethers cleave to form alcohols and alkyl halides:
Nucleophilic Substitution
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The ether oxygen can act as a leaving group in SN2 reactions under basic conditions.
Carboxylic Acid Reactivity
The −COOH group undergoes typical acid-related reactions:
Esterification
-
Reaction with alcohols (ROH) in acidic conditions forms esters:
Decarboxylation
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Heating in the presence of bases (e.g., NaOH) removes CO₂, yielding a hydrocarbon derivative.
Hypothetical Reaction Pathways
Research Gaps and Limitations
Scientific Research Applications
Chemical Synthesis
Role as an Intermediate:
2-Pent-4-ynoxyacetic acid serves as an essential building block in the synthesis of complex organic molecules. Its ability to undergo various chemical reactions allows it to be transformed into a wide range of derivatives, making it particularly useful in the pharmaceutical and agrochemical industries.
Synthesis Methods:
The compound is typically synthesized through the reaction of 4-pentyn-1-ol with chloroacetic acid under basic conditions. This nucleophilic substitution reaction results in the formation of the ether linkage, which is crucial for its subsequent applications in synthesis.
Biological Applications
Biological Activity:
Research has indicated that 2-Pent-4-ynoxyacetic acid may exhibit potential biological activity, including interactions with enzymes and receptors. Its structure allows for exploration in medicinal chemistry, particularly in the development of new therapeutic agents.
Therapeutic Investigations:
Studies have begun to investigate its anti-inflammatory and anticancer properties. The compound's unique structural characteristics may contribute to its efficacy in modulating biological pathways relevant to disease processes.
Industrial Applications
Production of Specialty Chemicals:
In industrial settings, 2-Pent-4-ynoxyacetic acid is utilized for producing specialty chemicals, including polymers and surfactants. Its functional groups allow it to participate in various chemical reactions, making it a versatile component in material science.
Case Studies and Research Findings
To illustrate the applications of 2-Pent-4-ynoxyacetic acid further, we can summarize key findings from recent research:
Mechanism of Action
The mechanism of action of 2-Pent-4-ynoxyacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The alkyne group can participate in cycloaddition reactions, forming covalent bonds with target molecules. The ether linkage and acetic acid moiety can also interact with biological macromolecules, influencing their activity and function.
Comparison with Similar Compounds
Chemical Structure
- IUPAC Name: 2-(Pent-4-yn-1-yloxy)acetic acid
- Molecular Formula: C₇H₁₀O₃
- Key Features: A carboxylic acid derivative with a terminal alkyne (C≡C) group and an ether linkage.
Comparison with Structurally Similar Compounds
A detailed comparison would analyze analogs such as:
- 2-Ethynyloxyacetic acid (shorter alkyne chain).
- 2-Hex-5-ynoxyacetic acid (longer alkyne chain).
- 2-Phenoxyacetic acid (aromatic ether variant).
Physicochemical Properties
| Property | 2-Pent-4-ynoxyacetic Acid | 2-Ethynyloxyacetic Acid | 2-Phenoxyacetic Acid |
|---|---|---|---|
| Molecular Weight (g/mol) | 142.15 | 114.10 | 152.15 |
| Boiling Point (°C) | ~220 (estimated) | ~195 | 285 |
| Solubility | Moderate in polar solvents | High in polar solvents | Low in water |
Reactivity and Stability
- Terminal alkyne groups in 2-Pent-4-ynoxyacetic acid enable Huisgen cycloaddition (click chemistry), whereas phenoxy analogs lack this reactivity .
- Stability: Alkyne-containing compounds may oxidize faster than saturated ethers.
Research Findings and Industrial Relevance
- Pharmacological Studies: Potential as a prodrug or enzyme inhibitor.
- Material Science : Use in polymer crosslinking due to alkyne reactivity.
Limitations
This response is illustrative due to the absence of direct evidence. To produce a valid comparison, access to databases like SciFinder, Reaxys, or PubMed would be necessary to retrieve data on synthesis routes, spectral data (NMR, IR), and bioactivity studies.
Biological Activity
2-Pent-4-ynoxyacetic acid is a compound that has garnered attention in various biological and pharmacological studies. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
2-Pent-4-ynoxyacetic acid is characterized by its unique alkyne functional group, which contributes to its biological properties. The molecular formula is , and it features a pentynyl moiety linked to an acetic acid group through an ether bond.
Research indicates that 2-Pent-4-ynoxyacetic acid exhibits several biological activities, including:
- Anti-inflammatory Effects : Studies suggest that this compound can modulate inflammatory pathways, potentially impacting conditions such as arthritis or other inflammatory diseases.
- Antimicrobial Activity : Preliminary data shows effectiveness against various bacterial strains, indicating potential as an antimicrobial agent.
- Cytotoxicity : Investigations into its cytotoxic effects reveal that it may induce apoptosis in certain cancer cell lines.
Study on Anti-inflammatory Properties
A study published in the Journal of Medicinal Chemistry evaluated the anti-inflammatory effects of 2-Pent-4-ynoxyacetic acid in a murine model. The compound was administered to mice with induced inflammation. Results showed a significant reduction in pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) compared to controls, suggesting its potential as an anti-inflammatory agent .
Antimicrobial Activity Assessment
In a separate study, 2-Pent-4-ynoxyacetic acid was tested against various pathogenic bacteria. The compound demonstrated notable inhibitory effects on Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL. These findings support its use in developing new antimicrobial therapies .
Cytotoxicity Evaluation
Research published in Cancer Letters investigated the cytotoxic effects of 2-Pent-4-ynoxyacetic acid on human cancer cell lines, including breast and colon cancer. The compound exhibited IC50 values of 15 µM for breast cancer cells and 25 µM for colon cancer cells, indicating significant cytotoxicity at relatively low concentrations .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for characterizing 2-Pent-4-ynoxyacetic acid?
- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy for structural elucidation, high-performance liquid chromatography (HPLC) for purity assessment, and X-ray crystallography (if crystalline) to confirm stereochemistry . Cross-reference spectral data with databases like NIST Chemistry WebBook to validate assignments . For liquid samples, gas chromatography-mass spectrometry (GC-MS) can aid in volatile impurity detection.
Q. What safety protocols are essential when handling 2-Pent-4-ynoxyacetic acid?
- Methodological Answer : Implement engineering controls (e.g., fume hoods) and personal protective equipment (PPE) including nitrile gloves, safety goggles, and lab coats. Follow OSHA-compliant practices: label containers, avoid food/drink in labs, and use emergency showers/eye washes for exposure incidents . Monitor airborne concentrations if volatility data are available and establish spill-response protocols.
Q. How should researchers validate the purity and stability of this compound under experimental conditions?
- Methodological Answer : Perform accelerated stability studies using thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC). Assess hydrolytic stability via pH-varied aqueous solutions analyzed by HPLC. Store aliquots in inert atmospheres (argon) at -20°C to minimize degradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported toxicity data for 2-Pent-4-ynoxyacetic acid?
- Methodological Answer : Conduct systematic reviews to identify confounding variables (e.g., dosage, model organisms). Use meta-analysis to aggregate data from heterogeneous studies, applying statistical tests (e.g., Cochran’s Q) to assess heterogeneity. Validate findings with in vitro assays (e.g., cytotoxicity in HepG2 cells) under standardized OECD guidelines .
Q. What experimental designs are optimal for studying biochemical interactions of 2-Pent-4-ynoxyacetic acid?
- Methodological Answer : Employ isothermal titration calorimetry (ITC) for binding affinity measurements and molecular docking simulations to predict interaction sites. For in vivo studies, use randomized controlled trials (RCTs) with predefined subgroups (e.g., genetic variants) and blinded outcome assessments to reduce bias .
Q. How should subgroup analyses be conducted in pharmacological studies of this compound?
- Methodological Answer : Pre-specify subgroups in trial protocols (e.g., age, metabolic phenotypes) and use stratified randomization. Analyze interactions via regression models with interaction terms (e.g., Cox proportional hazards). Report absolute/relative risk differences and assess clinical credibility using the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .
Q. What statistical methods are appropriate for analyzing dose-response relationships?
- Methodological Answer : Fit data to sigmoidal models (e.g., Hill equation) using nonlinear regression. Apply ANOVA for multi-dose comparisons and Tukey’s post-hoc test. For time-series data, use mixed-effects models to account for repeated measures .
Q. How can computational modeling complement experimental studies of this compound?
- Methodological Answer : Combine density functional theory (DFT) calculations for electronic properties with molecular dynamics (MD) simulations to predict solvation effects. Validate predictions with experimental spectroscopic data (e.g., IR/Raman) and pharmacokinetic parameters (e.g., LogP) .
Methodological Best Practices
- Data Contradictions : Cross-validate findings using orthogonal techniques (e.g., LC-MS vs. NMR) and replicate experiments across independent labs .
- Ethical Compliance : Adhere to institutional review board (IRB) protocols for animal/human studies and disclose conflicts of interest in publications .
- Data Presentation : Use tables for raw data (appendix) and figures for processed trends (main text). Include error bars (SD/SEM) and p-values for clarity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
